S-Adenosyl-3-methylthiopropylamine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

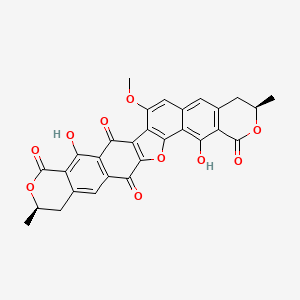

S-Adenosyl-3-methylthiopropylamine sulfate, also known as Decarboxylated S-adenosyl methionine Sulfate, is a substrate involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine . Its molecular formula is C14H26N6O11S3 and it has a molecular weight of 550.57 .

Molecular Structure Analysis

The molecular structure of S-Adenosyl-3-methylthiopropylamine sulfate consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact mass is not available, but the molecular weight is 550.57 .Chemical Reactions Analysis

S-Adenosyl-3-methylthiopropylamine sulfate is involved in various biochemical processes. It is a substrate in the biosynthesis of polyamines . It also exerts a non-competitive inhibition of certain enzymes .Scientific Research Applications

Role in Biochemical Processes

“S-Adenosyl-3-methylthiopropylamine sulfate” plays a vital role in various biochemical processes. It is involved in the metabolism of cysteine and methionine, two essential amino acids . These amino acids are crucial for protein synthesis and other cellular functions.

Involvement in Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of arginine and proline . Arginine is a semi-essential amino acid that plays a role in cell division, wound healing, and immune function, while proline is involved in the structure of collagen and hence, is important for skin health.

Role in Methionine Salvage Pathway

“S-Adenosyl-3-methylthiopropylamine sulfate” is a part of the methionine salvage pathway . This pathway recycles methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis. This is crucial for maintaining the cellular levels of methionine, which is an essential amino acid.

Involvement in Polyamine Biosynthesis

This compound is involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, are organic compounds that play important roles in cellular proliferation and differentiation.

Role in Enzymatic Reactions

“S-Adenosyl-3-methylthiopropylamine sulfate” is involved in several enzymatic reactions . It is a substrate for enzymes like methyltransferases, which are involved in a wide range of biological processes, including gene expression, protein function, and metabolism.

Mechanism of Action

Target of Action

S-Adenosyl-3-methylthiopropylamine sulfate, also known as S-Adenosylmethioninamine, is an intermediate metabolite of methionine . It is involved in enzymatic transmethylation reactions and is present in all living organisms . The primary targets of this compound are the enzymes that mediate these transmethylation reactions .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It interacts with its target enzymes by transferring a methyl group to them, which then gets incorporated into various biomolecules .

Biochemical Pathways

S-Adenosyl-3-methylthiopropylamine sulfate is involved in several biochemical pathways. These include the cysteine and methionine metabolism pathway, the arginine and proline metabolism pathway, and the metabolic pathways of the methionine salvage pathway and polyamine biosynthesis .

Pharmacokinetics

As a metabolite of methionine, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of S-Adenosyl-3-methylthiopropylamine sulfate’s action are primarily related to its role in transmethylation reactions. By donating a methyl group to various biomolecules, it can influence gene expression, protein function, and metabolic processes .

Action Environment

The action, efficacy, and stability of S-Adenosyl-3-methylthiopropylamine sulfate can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect its stability and activity . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of S-Adenosyl-3-methylthiopropylamine sulfate involves the reaction of S-adenosylmethionine with 3-methylthiopropanol and sulfuric acid.", "Starting Materials": [ "S-adenosylmethionine", "3-methylthiopropanol", "Sulfuric acid" ], "Reaction": [ "Mix S-adenosylmethionine, 3-methylthiopropanol, and sulfuric acid in a reaction flask.", "Heat the mixture to a temperature of 60-70°C and stir for 24 hours.", "Cool the reaction mixture and add water to it.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain S-Adenosyl-3-methylthiopropylamine sulfate." ] } | |

CAS RN |

67380-81-8 |

Product Name |

S-Adenosyl-3-methylthiopropylamine sulfate |

Molecular Formula |

C14H26N6O11S3 |

Molecular Weight |

550.57 |

IUPAC Name |

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate |

InChI |

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1 |

InChI Key |

NZCXDNATCGDLIE-RGBAOSDGSA-M |

SMILES |

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O |

Appearance |

White to off-white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Decarboxylated S-adenosyl methionine Sulfate; S-Adenosyl-3-methylthiopropylamine; S-Adenosyl-L-methionamine; S-Adenosylmethionamine; Decarboxylated S-adenosylmethionine. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

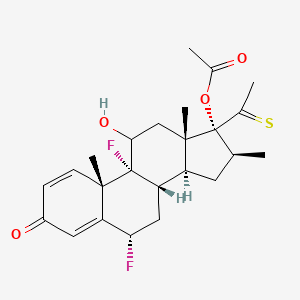

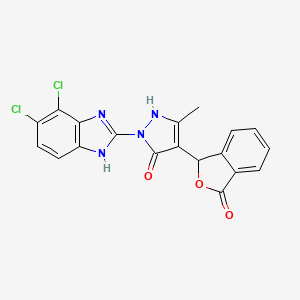

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)